Sodium;4-chlorophenol
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Overview
Description
Phenol, 4-chloro-, sodium salt (1:1) is a chemical compound with the molecular formula C6H4ClNaO. It is commonly known as sodium 4-chlorophenolate. This compound is a derivative of phenol, where a chlorine atom is substituted at the para position, and the phenol is converted to its sodium salt form. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-chloro-, sodium salt (1:1) can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with sodium hydroxide. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the sodium salt. The general reaction is as follows:
C6H4ClOH+NaOH→C6H4ClONa+H2O
Industrial Production Methods
In industrial settings, the production of sodium 4-chlorophenolate often involves the fusion of 4-chlorophenol with sodium hydroxide at high temperatures (around 623K) and pressures (approximately 320 atm). This method ensures a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-, sodium salt (1:1) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products.
Esterification: Reacting with acyl chlorides or anhydrides can form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds
Scientific Research Applications
Phenol, 4-chloro-, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other substituted phenols.
Biology: Employed in biochemical assays and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for potential therapeutic uses, including as an antiseptic.
Industry: Utilized in the production of dyes, resins, and other chemical intermediates
Mechanism of Action
The mechanism of action of phenol, 4-chloro-, sodium salt (1:1) primarily involves its ability to undergo nucleophilic aromatic substitution. The chlorine atom’s electron-withdrawing effect makes the aromatic ring more susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which then eliminates the leaving group (chloride ion) to form the substituted product .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-chloro-, sodium salt (1:1)
- Phenol, 3-chloro-, sodium salt (1:1)
- Phenol, 4-bromo-, sodium salt (1:1)
Uniqueness
Phenol, 4-chloro-, sodium salt (1:1) is unique due to the specific positioning of the chlorine atom at the para position, which significantly influences its reactivity and chemical properties. Compared to its ortho and meta counterparts, the para-substituted compound exhibits different reactivity patterns in nucleophilic substitution reactions .
Properties
Molecular Formula |
C6H5ClNaO+ |
---|---|
Molecular Weight |
151.54 g/mol |
IUPAC Name |
sodium;4-chlorophenol |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1 |
InChI Key |
CFPLEOLETMZLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)Cl.[Na+] |
Origin of Product |
United States |
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